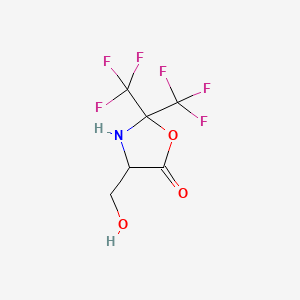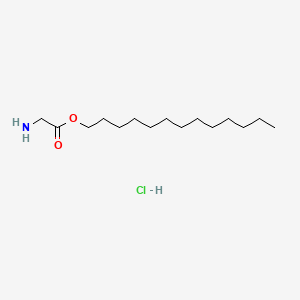
Tridecyl 2-Aminoacetate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl 2-Aminoacetate Hydrochloride is a potent NAE-hydrolyzing acid amidase (NAAA) inhibitor . It has the molecular formula C15H32ClNO2 and a molecular weight of 293.87 .
Chemical Reactions Analysis
This compound is known to inhibit N-Acylethanolamines-hydrolyzing acid amidase or FAAH enzymes . This suggests that it may interact with these enzymes in a way that reduces their activity, although the exact nature of these chemical reactions isn’t specified in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Tridecyl 2-Aminoacetate Hydrochloride is not directly mentioned in the available literature; however, studies involving similar compounds offer insights into potential applications in synthesis and chemical reactions. For instance, the synthesis and isomerization of tricyclo[7.3.1.02,7]tridecen-13-ones demonstrate the chemical versatility of tridecyl compounds. Such compounds undergo dehydration effects leading to different isomerizations, indicating that derivatives like this compound could be useful in synthetic chemistry for creating various isomers with potential applications in materials science or pharmaceuticals (Rostovskaya et al., 2001).
Biochemical Applications and Drug Design
The novel GABA adamantane derivative study shows the potential of structurally complex compounds for developing new pharmaceuticals. Although it focuses on an adamantane derivative, the process of designing, synthesizing, and testing for biological activity is relevant to this compound. Such compounds might be explored for their interaction with biological targets, indicating a pathway for the development of new drugs or biochemical tools (Zoidis et al., 2005).
Material Science and Hydrogel Applications
This compound could potentially find applications in material science, especially in the design of hydrogels. Chitosan hydrogels cross-linked with specific compounds show pH- and thermo-responsive swelling behaviors and can control the release behavior of drugs. This suggests that derivatives of Tridecyl 2-Aminoacetate could be synthesized for use in creating new types of hydrogels for drug delivery systems or as part of smart material systems that respond to environmental stimuli (Karimi et al., 2018).
Mecanismo De Acción
Target of Action
Tridecyl 2-aminoacetate;hydrochloride is a biochemical used in proteomics research . .
Mode of Action
It has been observed to inhibit n-acylethanolamines-hydrolyzing acid amidase or faah enzymes .
Biochemical Pathways
Given its observed inhibition of faah enzymes , it may impact the endocannabinoid system, which is involved in a variety of physiological processes.
Result of Action
Its observed inhibition of faah enzymes suggests potential therapeutic application as an analgesic .
Propiedades
IUPAC Name |
tridecyl 2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14-16;/h2-14,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLTHVTLJDIBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
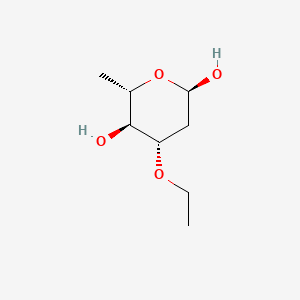
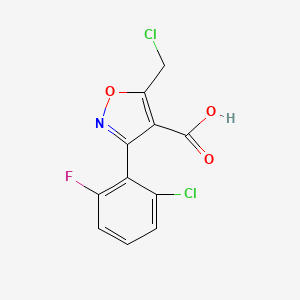
![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)


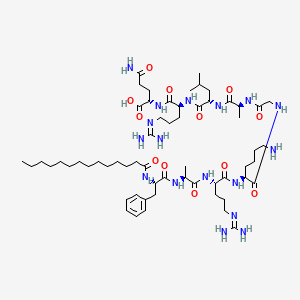

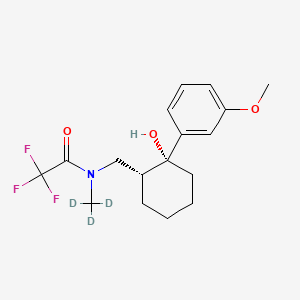
![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)

